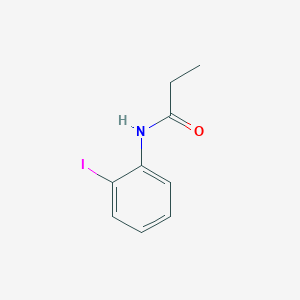![molecular formula C17H15NOS B253199 N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)
N-[2-(2-thienyl)ethyl]-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-thienyl)ethyl]-1-naphthamide, commonly known as TSN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TSN is a naphthamide derivative that exhibits a range of biochemical and physiological effects.
作用機序
The mechanism of action of TSN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TSN has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. TSN has also been shown to inhibit the activation of the nuclear factor-kappa B signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TSN exhibits a range of biochemical and physiological effects. Studies have shown that TSN can induce apoptosis, or programmed cell death, in cancer cells. TSN has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, TSN has been shown to inhibit the production of reactive oxygen species, which are involved in various physiological processes such as inflammation and aging.
実験室実験の利点と制限
One of the major advantages of TSN is its potential as a therapeutic agent for cancer and inflammation. TSN has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. However, there are also some limitations associated with the use of TSN in lab experiments. One of the limitations is the lack of information on the toxicity and pharmacokinetics of TSN. Further studies are needed to determine the safety and efficacy of TSN in vivo.
将来の方向性
There are several future directions for the research on TSN. One of the directions is the development of TSN-based therapeutic agents for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of TSN for therapeutic purposes. Another direction is the investigation of the mechanism of action of TSN. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory activity of TSN. Additionally, the development of novel synthetic methods for TSN and its derivatives may provide new insights into the biological activity of this compound.
合成法
The synthesis of TSN involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis of TSN is 2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form 2-thienyl chloride. The resulting compound is then reacted with 1-naphthylamine to form TSN. The purity of the synthesized compound is confirmed by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
TSN has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-cancer properties. Studies have shown that TSN exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. TSN has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
特性
製品名 |
N-[2-(2-thienyl)ethyl]-1-naphthamide |
|---|---|
分子式 |
C17H15NOS |
分子量 |
281.4 g/mol |
IUPAC名 |
N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H15NOS/c19-17(18-11-10-14-7-4-12-20-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-9,12H,10-11H2,(H,18,19) |
InChIキー |
IHPSZTRBMZCTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

